An In-Depth Technical Guide to (R)-2-Amino-2-(4-fluorophenyl)acetic Acid Hydrochloride: Synthesis, Resolution, and Application
An In-Depth Technical Guide to (R)-2-Amino-2-(4-fluorophenyl)acetic Acid Hydrochloride: Synthesis, Resolution, and Application
Introduction
(R)-2-Amino-2-(4-fluorophenyl)acetic acid, often referred to as (R)-4-fluorophenylglycine, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. As a chiral building block, its incorporation into larger molecules can profoundly influence their pharmacological properties. The presence of a fluorine atom on the phenyl ring is a key feature, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding interactions of parent compounds.[1] The strategic placement of fluorine can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[1]
This technical guide provides a comprehensive overview of the essential chemical properties, synthesis, chiral resolution, and applications of the hydrochloride salt of (R)-2-amino-2-(4-fluorophenyl)acetic acid. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile synthetic intermediate.
Physicochemical and Computed Properties
The hydrochloride salt of (R)-2-amino-2-(4-fluorophenyl)acetic acid is typically a white to off-white solid.[2] Its fundamental properties are crucial for its handling, reaction setup, and formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClFNO₂ | PubChem[3] |
| Molecular Weight | 205.61 g/mol | PubChem[3] |
| Appearance | White to off-white solid | MedChemExpress[2] |
| CAS Number | 144744-41-2 | PubChem[3] |
| Synonyms | D-4-Fluorophenylglycine HCl, (R)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | ChemScene |
| Hydrogen Bond Donors | 3 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
| Rotatable Bonds | 2 | PubChem[3] |
Synthesis of Racemic 2-Amino-2-(4-fluorophenyl)acetic Acid
The industrial production of the target enantiomer begins with the synthesis of the racemic mixture. The Strecker synthesis, a classic and robust method first reported in 1850, remains a highly effective approach for creating α-amino acids from aldehydes.[4][5]
The Strecker Synthesis: Mechanistic Overview
The synthesis is a two-stage, one-pot reaction that converts an aldehyde into an α-amino acid.[5][6]
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α-Aminonitrile Formation: 4-fluorobenzaldehyde is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., potassium cyanide). The aldehyde and ammonia first condense to form an imine, which is then attacked by the cyanide nucleophile to yield 2-amino-2-(4-fluorophenyl)acetonitrile.[4]
-
Nitrile Hydrolysis: The intermediate α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to afford the final racemic amino acid.[5][6]
Experimental Protocol: Strecker Synthesis
This protocol is adapted from established procedures for similar aromatic aldehydes.
Materials:
-
4-Fluorobenzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Step 1: Aminonitrile Formation. In a well-ventilated fume hood, dissolve ammonium chloride in water, then add 4-fluorobenzaldehyde dissolved in methanol. Cool the mixture in an ice bath. Separately, dissolve potassium cyanide in water and add this solution dropwise to the aldehyde mixture with vigorous stirring.
-
Scientific Rationale: The reaction is performed at a reduced temperature to control the exothermicity of the cyanide addition. Using a biphasic solvent system (methanol/water) ensures all reactants remain in solution.
-
-
Step 2: Reaction Monitoring. Allow the reaction to stir overnight at room temperature. The formation of the aminonitrile can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Hydrolysis. Carefully add concentrated hydrochloric acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Scientific Rationale: Strong acidic conditions are required to hydrolyze the stable nitrile C≡N triple bond to a carboxylic acid. The ammonium ion (NH₄⁺) is also formed during this process.
-
-
Step 4: Isolation. Cool the reaction mixture to room temperature, then in an ice bath to precipitate the crude product. The racemic amino acid hydrochloride will precipitate out of the solution.
-
Step 5: Purification. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a water/ethanol mixture.
Chiral Resolution of Racemic 2-Amino-2-(4-fluorophenyl)acetic Acid
Obtaining the enantiomerically pure (R)-enantiomer is the most critical step for its use in chiral drug synthesis. The separation of the racemic mixture can be achieved through several methods, most notably classical resolution via diastereomeric salt formation or enzymatic resolution.
Method 1: Classical Resolution with a Chiral Resolving Agent
This technique relies on the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent (typically a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]
A common and effective resolving agent for racemic bases like amino acids is (+)-10-camphorsulfonic acid.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed. Based on data for the racemic mixture and related compounds, the following guidelines are recommended.
-
Hazard Identification: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, temperatures of -20°C are recommended to ensure stability. [2]
Conclusion
(R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride is a high-value chiral intermediate whose utility is derived from the unique combination of its amino acid functionality and the strategic placement of a fluorine atom. A thorough understanding of its synthesis via methods like the Strecker reaction and its subsequent enantiomeric purification through classical or enzymatic resolution is key to leveraging its potential. For researchers in drug discovery, this compound offers a reliable and powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of peptides and small molecule therapeutics, making it a cornerstone of modern medicinal chemistry.
References
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PubChem. (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. [Link]
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ResearchGate. (2007). Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. [Link]
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Princeton University, Macmillan Group. (2017). Synthesis and Applications of Fluorinated -Amino Acids. [Link]
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PubChem. (S)-4-Fluorophenylglycine. [Link]
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